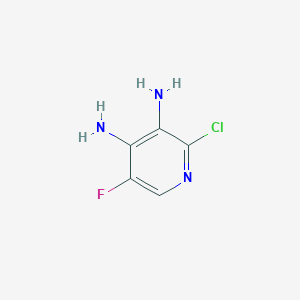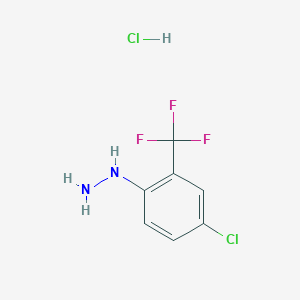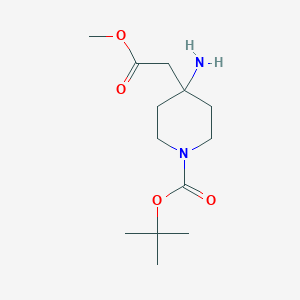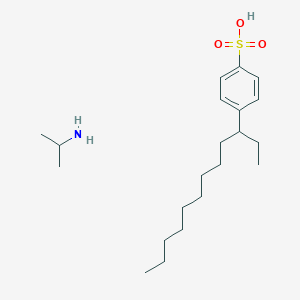
2-Chloro-5-fluoropyridine-3,4-diamine
Descripción general
Descripción
2-Chloro-5-fluoropyridine-3,4-diamine, also known as 2-CFPD, is an organic compound with a wide variety of applications in the fields of chemistry and biology. It is a derivative of pyridine, a heterocyclic aromatic compound containing a six-membered ring of five carbon atoms and one nitrogen atom. 2-CFPD is a colorless, odorless, and water-soluble compound with a molecular weight of 163.54 g/mol. It is a versatile molecule that can be used for a variety of purposes, including as a building block for organic synthesis, a reagent for chemical reactions, and a probe for biochemical studies.
Aplicaciones Científicas De Investigación
Halogen-rich Intermediate for Synthesis
2-Chloro-5-fluoropyridine-3,4-diamine serves as a precursor in the synthesis of pentasubstituted pyridines through halogen dance reactions. These halopyridine isomers, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, are valuable for their potential applications in medicinal chemistry due to their unique functionalization capabilities, allowing for a variety of chemical manipulations to generate compounds with desired functionalities (Wu et al., 2022).
Control of MLCT Excited-State Lifetimes
The compound is utilized in the study of metal-to-ligand charge transfer (MLCT) excited-state lifetimes and spin states in Iron(II) Polypyridines. Modifications with elements like fluorine, chlorine, or bromine on 2,2':6',2″-Terpyridyl (tpy) ligands have shown to influence the spin states and MLCT lifetimes, which are crucial for understanding the dynamics of excited states in these complexes (Fatur et al., 2017).
Synthesis and Isolation of Novel Compounds
Through chemical synthesis processes involving 2-Chloro-5-fluoropyridine-3,4-diamine, researchers have successfully isolated novel compounds such as difluoroboryl imidate. These compounds are of interest for further chemical studies due to their unique structures and potential chemical reactivity (Hand & Baker, 1989).
Factors Governing Nucleophilic Substitutions
The reactivity of 2-Chloro-5-fluoropyridine-3,4-diamine towards various nucleophiles has been investigated to understand the factors that govern nucleophilic aromatic substitutions. Such studies help in predicting reaction outcomes based on substituent effects, facilitating the design of targeted synthetic pathways for complex molecules (Schlosser & Rausis, 2005).
Luminescent Metalloreceptors
The synthesis and characterization of luminescent metalloreceptors incorporating 2-Chloro-5-fluoropyridine-3,4-diamine derivatives demonstrate the compound's utility in developing sensors for ion detection. These studies contribute to the design of materials with specific optical properties for applications in sensing and imaging (Patra et al., 2010).
Propiedades
IUPAC Name |
2-chloro-5-fluoropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSULFTVHYISNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624364 | |
| Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoropyridine-3,4-diamine | |
CAS RN |
405230-93-5 | |
| Record name | 2-Chloro-5-fluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)



![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)